Dithiooxamide-d4

Catalog No.
S12515554
CAS No.
M.F
C2H4N2S2
M. Wt
124.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiooxamide-d4

Product Name

Dithiooxamide-d4

IUPAC Name

N,N,N',N'-tetradeuterioethanedithioamide

Molecular Formula

C2H4N2S2

Molecular Weight

124.23 g/mol

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)/i/hD4

InChI Key

OAEGRYMCJYIXQT-JBISRTOLSA-N

Canonical SMILES

C(=S)(C(=S)N)N

Isomeric SMILES

[2H]N([2H])C(=S)C(=S)N([2H])[2H]

Dithiooxamide-d4 (ND2CSCSND2), the fully deuterated isotopologue of rubeanic acid, is a specialized bidentate chelating ligand and spectroscopic reference standard . While unlabeled dithiooxamide is widely used to synthesize highly conductive or magnetic coordination polymers (such as copper or nickel rubeanates), the d4 variant is specifically procured to eliminate hydrogen-derived interference in advanced structural characterization [1]. Featuring an isotopic purity of ≥97 atom % D, this compound provides a precise M+4 mass shift and uniform crystal lattice properties, making it an essential precursor for researchers requiring strict isotopic control in neutron scattering, solid-state NMR, and vibrational spectroscopy workflows.

Substituting Dithiooxamide-d4 with standard, unlabeled dithiooxamide fundamentally compromises high-resolution structural and dynamic analyses. In neutron diffraction and Quasi-Elastic Neutron Scattering (QENS), the massive incoherent scattering cross-section of protium (H) in the unlabeled ligand overwhelms the detector, masking the subtle scattering signals of guest molecules or conducting protons within the metal-organic framework [1]. Furthermore, in FT-IR and Raman spectroscopy, the unlabeled compound suffers from severe vibrational coupling between the amine (NH2) bending modes and the skeletal C=S/C-N stretches, rendering the assignment of metal-coordination sites highly ambiguous [2]. Attempting crude in-situ H/D exchange as a cost-saving measure typically yields a statistical mixture of isotopologues, resulting in spectral line broadening and unacceptable lattice disorder.

Neutron Scattering Background Minimization for Coordination Polymers

When analyzing dithiooxamide-based metal-organic frameworks using Quasi-Elastic Neutron Scattering (QENS), the presence of protium in the ligand creates severe signal-to-noise issues [1]. Procuring Dithiooxamide-d4 replaces the four amine protons with deuterium, dropping the incoherent scattering cross-section from 80.27 barns (for H) to 2.05 barns (for D) [2]. This ~97% reduction in background noise is mandatory for resolving the dynamics of guest molecules, such as water or conducting protons, within the MOF pores without interference from the framework itself.

Evidence DimensionIncoherent neutron scattering cross-section
Target Compound Data~2.05 barns per D atom (Dithiooxamide-d4)
Comparator Or Baseline80.27 barns per H atom (Unlabeled dithiooxamide)
Quantified Difference~97.4% reduction in ligand-derived background scattering
ConditionsNeutron diffraction and QENS analysis of metal-rubeanate coordination polymers

Procuring the d4 isotopologue is strictly required to achieve workable signal-to-noise ratios when mapping proton conduction or hydration dynamics in advanced porous materials.

Vibrational Decoupling for Unambiguous Spectroscopic Assignment

In unlabeled dithiooxamide, the NH2 bending and wagging modes heavily overlap and couple with the C=S and C-N stretching vibrations (the classic 'thioamide bands' between 1400–1600 cm⁻¹), complicating the structural validation of new metal complexes [1]. Procuring Dithiooxamide-d4 provides a predictable isotopic frequency shift (approximately 1.35× reduction for N-D vs N-H modes), effectively decoupling the amine vibrations from the skeletal framework [2]. This allows researchers to unambiguously track the C=S bond order changes upon metal coordination.

Evidence DimensionIsotopic frequency shift (N-H vs N-D bending)
Target Compound DataND2 modes shifted to lower frequencies (decoupled from C=S/C-N)
Comparator Or BaselineNH2 modes heavily coupled at 1400–1600 cm⁻¹ (Unlabeled dithiooxamide)
Quantified Difference~1.35× downward frequency shift for amine bending modes
ConditionsFT-IR and Raman spectroscopic characterization of thioamide coordination sites

Eliminates spectral ambiguity, making it the essential reference standard for confirming metal-ligand binding modes in novel chelating agents.

Precursor Uniformity for Reproducible Lattice Dynamics

Attempting in-situ hydrogen-deuterium exchange of dithiooxamide often results in incomplete deuteration, yielding a statistical mixture of isotopologues (M+1, M+2, M+3) that can introduce structural disorder and spectral line broadening [1]. Commercial Dithiooxamide-d4 guarantees an isotopic purity of ≥97 atom % D, ensuring a uniform M+4 mass shift and consistent crystal lattice parameters . This high-purity precursor is critical for synthesizing reproducible, phase-pure deuterated coordination polymers for solid-state 2H NMR and crystallographic studies.

Evidence DimensionIsotopologue uniformity and isotopic purity
Target Compound Data≥97 atom % D (uniform M+4 species)
Comparator Or BaselineMixed M+1 to M+3 species (crude in-situ H/D exchange)
Quantified DifferenceGuaranteed ≥97% isotopic enrichment vs. variable/incomplete exchange
ConditionsPrecursor synthesis for solid-state 2H NMR and high-resolution crystallography

Ensures batch-to-batch reproducibility and prevents isotopic disorder from compromising high-resolution solid-state structural data.

Quasi-Elastic Neutron Scattering (QENS) of Coordination Polymers

Dithiooxamide-d4 is the mandatory ligand choice when synthesizing copper or nickel rubeanate MOFs for QENS analysis. The deuterated framework eliminates incoherent hydrogen scattering, allowing researchers to precisely map proton conductivity and pore-water dynamics without background interference [1].

Reference Standard for Vibrational Spectroscopy

Procured as a baseline standard for FT-IR and Raman studies of thioamides. The isotopic shift of the ND2 groups decouples overlapping vibrational modes, enabling the accurate assignment of C=S and C-N stretching frequencies in novel chelating resins and metal complexes [2].

Solid-State 2H NMR of Metal-Organic Frameworks

Used as a high-purity precursor to probe ligand mobility and framework flexibility. The ≥97 atom % D purity ensures a strong, uniform quadrupolar coupling signal, which is impossible to achieve with crude, partially exchanged ligand mixtures [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

124.00669747 g/mol

Monoisotopic Mass

124.00669747 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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